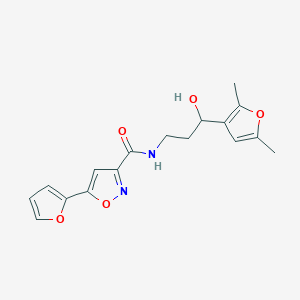
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiourea and amide derivatives typically involves the reaction of appropriate amines with carbonyl or thiocarbonyl compounds. For instance, the synthesis of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was achieved by reacting biphenyl-2-thiocarbamoyl chloride with an amine . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized by the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of "N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide" by choosing suitable starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal structure and molecular conformation . The dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonds are key features that influence the stability and reactivity of these molecules. For the compound of interest, similar structural analyses would be expected to reveal the orientation of the difluorophenyl and thiophen-2-ylmethyl groups and the overall molecular geometry.
Chemical Reactions Analysis
The chemical reactivity of amide and thiourea derivatives is influenced by the presence of functional groups and the electronic properties of the molecule. The local and global chemical activity parameters, such as electrophilic and nucleophilic sites, can be determined through computational methods like DFT and NBO analysis . These studies help in understanding the potential chemical reactions that the compound might undergo, such as nucleophilic attacks at the carbonyl carbon or electrophilic substitutions on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of amide derivatives are closely related to their molecular structure. Spectroscopic techniques like FTIR, NMR, and UV-Vis are commonly used to characterize these compounds . The vibrational spectra provide information about the functional groups present, while NMR and UV-Vis spectra can give insights into the electronic structure and conjugation within the molecule. Theoretical calculations complement these experimental techniques by predicting properties such as vibrational frequencies, chemical shifts, and electronic transitions . For "N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide," similar analyses would be expected to reveal its spectroscopic fingerprints and electronic characteristics.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide and its derivatives have demonstrated significant potential in antimicrobial and anticancer applications. A study by Cakmak et al. (2022) on a closely related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, revealed effective antibacterial activity against various microorganisms. This compound was also investigated for its binding with a lung cancer protein, indicating potential in cancer treatment research (Cakmak et al., 2022). Similarly, Limban et al. (2011) studied acylthioureas, which are structurally related to the oxamide derivative , and found significant anti-pathogenic activity, especially against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Chemiluminescence
A remarkable property of certain oxamide derivatives is their chemiluminescence. Tseng et al. (1979) discovered a highly efficient class of chemiluminescent oxalic acid derivatives, including some oxamides, which showed the highest chemiluminescence quantum yield reported for a chemiluminescent reaction in an organic solvent system (Tseng et al., 1979).
Liquid Crystal Architectures
The incorporation of thiophene and oxadiazole modifications into classic calamitic mesogens, as explored by Zafiropoulos et al. (2008), indicates that derivatives of N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide could potentially be used in the development of new liquid crystal architectures (Zafiropoulos et al., 2008).
Electronic and Optical Applications
Facchetti et al. (2004) synthesized a series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, which were characterized as n-type semiconductors. This research suggests the potential of N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide derivatives in electronic and optical applications, especially in the development of semiconductor materials (Facchetti et al., 2004).
Fluorescent Sensors
A study by Shen et al. (2014) developed a fluorescent probe with high selectivity and sensitivity towards Hg2+. The probe was based on a compound structurally related to N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide, demonstrating the potential of such derivatives in the development of selective fluorescent sensors for metal ions (Shen et al., 2014).
Eigenschaften
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMAHRMAYTMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

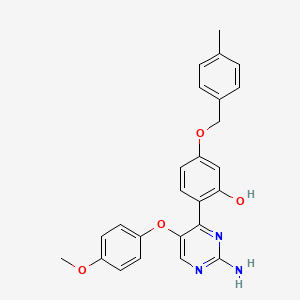

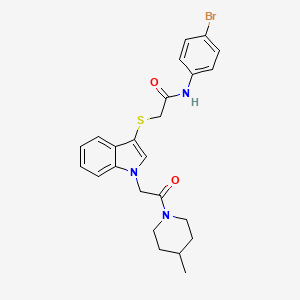
![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

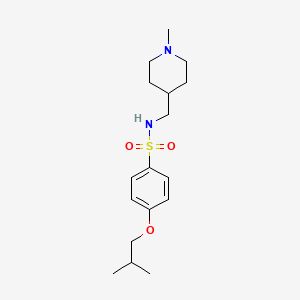
![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)
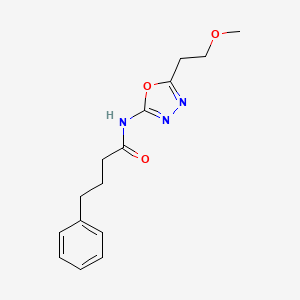

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)


